molecular formula C22H16Cl2N2S2 B427759 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline

2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline

Cat. No.: B427759
M. Wt: 443.4g/mol
InChI Key: WMFMWEJWAMMZDP-UHFFFAOYSA-N
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Description

2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is a chemical compound with the molecular formula C22H16Cl2N2S2 and a molecular weight of 443.41 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a quinoxaline core via sulfanyl (thioether) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkages .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis{[(phenyl)sulfanyl]methyl}quinoxaline
  • 2,3-Bis{[(4-chlorophenyl)sulfanyl]methyl}quinoxaline
  • 2,3-Bis{[(3-bromophenyl)sulfanyl]methyl}quinoxaline

Uniqueness

2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is unique due to the presence of 3-chlorophenyl groups, which may impart distinct electronic and steric properties compared to its analogs.

Properties

Molecular Formula

C22H16Cl2N2S2

Molecular Weight

443.4g/mol

IUPAC Name

2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline

InChI

InChI=1S/C22H16Cl2N2S2/c23-15-5-3-7-17(11-15)27-13-21-22(14-28-18-8-4-6-16(24)12-18)26-20-10-2-1-9-19(20)25-21/h1-12H,13-14H2

InChI Key

WMFMWEJWAMMZDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl

Origin of Product

United States

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